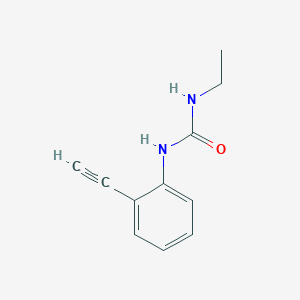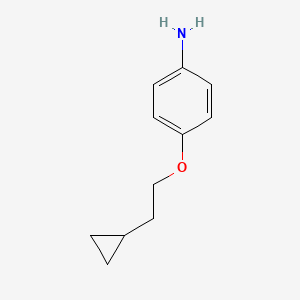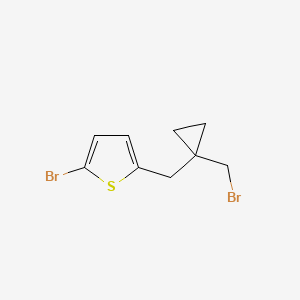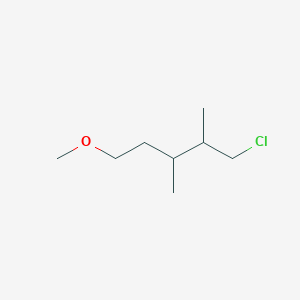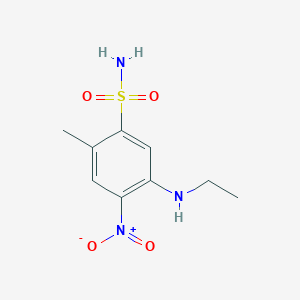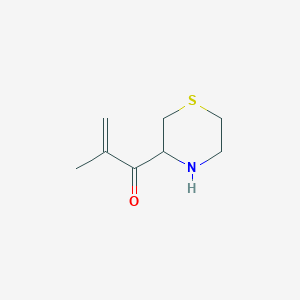
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one typically involves the reaction of thiomorpholine with an appropriate α,β-unsaturated carbonyl compound. One common method is the Michael addition, where thiomorpholine acts as a nucleophile and adds to the β-position of the enone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the addition.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The enone moiety can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for the reduction of the carbonyl group.
Substitution: Nucleophilic addition reactions often require a base such as triethylamine to deprotonate the nucleophile and facilitate the addition.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various β-substituted enones, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The enone moiety can also participate in Michael addition reactions with nucleophilic residues, leading to covalent modification of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one: Similar structure but contains an oxygen atom instead of sulfur.
2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one: Contains a nitrogen atom in a six-membered ring without sulfur.
2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one: Contains a five-membered ring with nitrogen.
Uniqueness
The presence of the sulfur atom in the thiomorpholine ring of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one imparts unique chemical reactivity and biological activity compared to its oxygen and nitrogen analogs. This makes it a valuable compound for specific applications where sulfur’s properties are advantageous.
Propriétés
Formule moléculaire |
C8H13NOS |
|---|---|
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
2-methyl-1-thiomorpholin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3 |
Clé InChI |
DRZTWFFZYMEQDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)C1CSCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
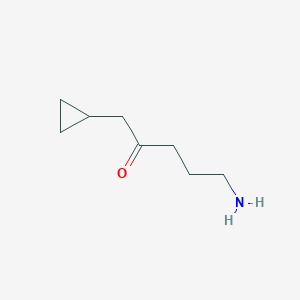
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
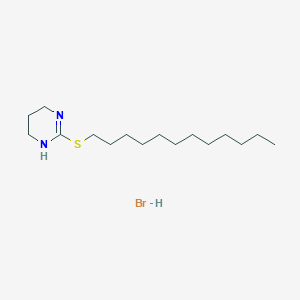

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
